molecular formula C9H15Br B6182213 (2-bromo-3-cyclopropylpropyl)cyclopropane CAS No. 2639418-82-7

(2-bromo-3-cyclopropylpropyl)cyclopropane

Cat. No.: B6182213
CAS No.: 2639418-82-7
M. Wt: 203.1
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Description

(2-bromo-3-cyclopropylpropyl)cyclopropane is a cyclopropane derivative known for its intriguing structural and functional properties. The chemical formula of this compound is C9H15Br, and its molecular weight is 211.12 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-3-cyclopropylpropyl)cyclopropane typically involves the addition of carbenes to alkenes. One common method is the reaction of alkenes with carbenes generated from chloroform (CHCl3) and a strong base like potassium hydroxide (KOH). This reaction proceeds through the formation of dichlorocarbene, which then adds to the double bond of the alkene to form the cyclopropane ring .

Industrial Production Methods

Industrial production methods for cyclopropane derivatives often involve large-scale reactions using similar carbene addition techniques. The use of efficient catalytic systems and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-bromo-3-cyclopropylpropyl)cyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding cyclopropane derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclopropylpropyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium iodide (NaI) in acetone.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of iodocyclopropylpropyl derivatives.

    Oxidation: Formation of cyclopropane carboxylic acids.

    Reduction: Formation of cyclopropylpropyl alcohols.

Scientific Research Applications

(2-bromo-3-cyclopropylpropyl)cyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-bromo-3-cyclopropylpropyl)cyclopropane involves its interaction with molecular targets through its cyclopropane ring. The strained ring structure imposes conformational rigidity, which can enhance binding affinity to specific targets. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cyclopropane ring without any substituents.

    (2-chloro-3-cyclopropylpropyl)cyclopropane: Similar structure with a chlorine atom instead of bromine.

    (2-iodo-3-cyclopropylpropyl)cyclopropane: Similar structure with an iodine atom instead of bromine.

Uniqueness

(2-bromo-3-cyclopropylpropyl)cyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

CAS No.

2639418-82-7

Molecular Formula

C9H15Br

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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